1-(4-Butylphenyl)-3-piperidin-3-yl-urea
CAS No.:
Cat. No.: VC13701408
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O |
|---|---|
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 1-(4-butylphenyl)-3-piperidin-3-ylurea |
| Standard InChI | InChI=1S/C16H25N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h7-10,15,17H,2-6,11-12H2,1H3,(H2,18,19,20) |
| Standard InChI Key | OVAHTUITLBPEHH-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2 |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(4-Butylphenyl)-3-piperidin-3-yl-urea is systematically named according to IUPAC conventions as 1-(4-butylphenyl)-3-piperidin-3-ylurea . Its structure comprises a urea functional group bridging a 4-butylphenyl aromatic system and a piperidine ring, with the latter contributing to its conformational flexibility. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₃O | PubChem |
| Molecular Weight | 275.39 g/mol | PubChem |
| SMILES Notation | CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2 | PubChem |
| Topological Polar Surface Area | 58.3 Ų | Computed |
The piperidine ring adopts a chair conformation in its lowest-energy state, while the butylphenyl group enhances lipophilicity, suggesting favorable blood-brain barrier penetration .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but analogous piperidine-urea derivatives exhibit characteristic signals:
Synthetic Methodologies
Synthetic Challenges and Optimization
Key challenges include:
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Moisture sensitivity: Isocyanate intermediates require strict anhydrous conditions.
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Regioselectivity: Competing reactions at piperidine’s secondary amine are mitigated using bulky bases .
Pharmacological Activity and Mechanisms
Neuroprotective Effects
In oxygen-glucose deprivation (OGD) models mimicking ischemic stroke, 1-(4-Butylphenyl)-3-piperidin-3-yl-urea demonstrated dose-dependent neuroprotection (EC₅₀ = 3.2 μM) . Proposed mechanisms include:
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Glutamate excitotoxicity suppression: 40% reduction in NMDA-induced Ca²⁺ influx at 10 μM .
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Anti-apoptotic signaling: Upregulation of Bcl-2/Bax ratio (2.1-fold vs. control) .
Receptor Interaction Hypotheses
Structural analogs of diaryl ureas exhibit cannabinoid receptor 1 (CB1) antagonism (Kᵢ < 100 nM) . While direct binding data for this compound is lacking, molecular docking suggests potential CB1 engagement via:
| Parameter | Result | Model |
|---|---|---|
| Infarct volume reduction | 37% at 10 mg/kg i.v. | MCAO rats |
| Neurological score improvement | 2.4-fold vs. control | MCAO rats |
Other Prospective Indications
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